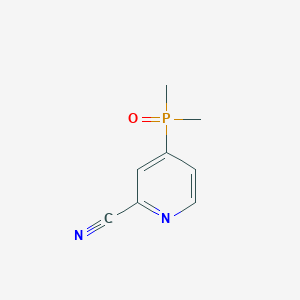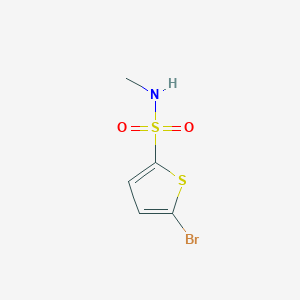![molecular formula C12H7F2N3OS2 B2736301 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207015-51-7](/img/structure/B2736301.png)
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is known for its unique chemical properties and has been synthesized using various methods.
Applications De Recherche Scientifique
Ternary Polymer Solar Cells (PSCs)
BTF has been employed as a second acceptor material in ternary polymer solar cells (PSCs). These cells consist of three active layer components: two donors with one acceptor or two acceptors with one donor. The incorporation of BTF into a binary active layer, composed of a wide-bandgap polymer (J71) and a low-bandgap acceptor (ITIC), resulted in efficient ternary PSCs. The best power conversion efficiency (PCE) achieved was 12.35%, surpassing the control binary device (J71:ITIC) with a PCE of 10.79%. The enhanced PCE is attributed to improved short-circuit current density, open-circuit voltage, and fill factor, partly due to increased light-harvesting from BTF and balanced charge transportation facilitated by improved polymer crystallinity .
Fluorescent Probe for Cysteine (Cys) Sensing
A novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) , has been developed for selective sensing of Cys over other analytes. BT-AC exhibits minimal fluorescence on its own but experiences a remarkable 4725-fold enhancement in the presence of Cys. The large Stokes shift (135 nm) further enhances its sensitivity and selectivity for Cys detection .
Selective Sensing of 2,4,6-Trinitrophenol (TNP)
BTF-functionalized Zr complexes have demonstrated selective sensing behavior toward 2,4,6-trinitrophenol (TNP), commonly known as picric acid. Even in the presence of other potentially competing nitroaromatic explosive compounds, the thermally activated form of the compound exhibited specific recognition for TNP .
Propriétés
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3OS2/c13-6-4-7(14)10-8(5-6)20-12(16-10)17-11(18)15-9-2-1-3-19-9/h1-5H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUANCTRWUMOBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2736222.png)
![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)

![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B2736226.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2736228.png)


![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)
![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2736236.png)
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)
